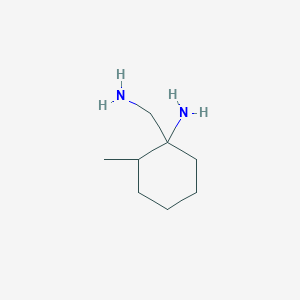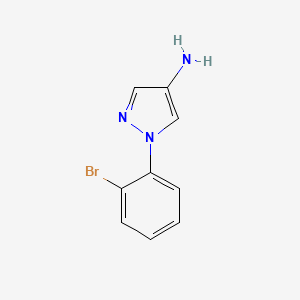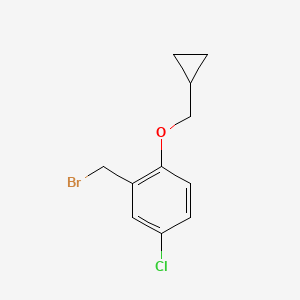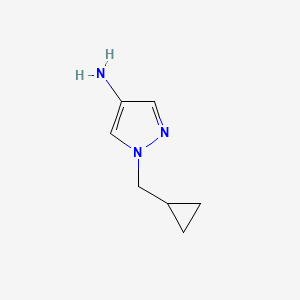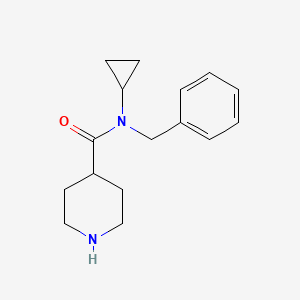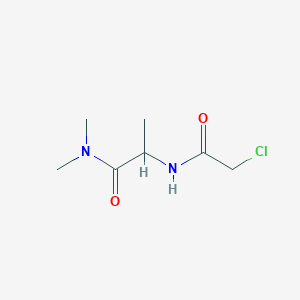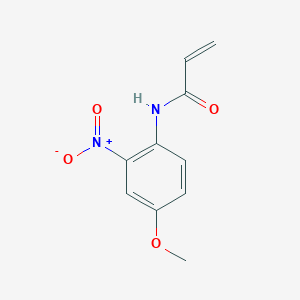
N-(4-methoxy-2-nitrophenyl)prop-2-enamide
Descripción general
Descripción
Synthesis Analysis
A novel synthesis of entacapone , a catechol-O-methyltransferase (COMT) inhibitor, involves the transformation of the precursor 2-Cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl)prop-2-eneamide . Under mild conditions, amine-mediated demethylation occurs, leading to the formation of entacapone (E-isomer). This process selectively removes the methoxyl group adjacent to the nitro group, resulting in the desired compound. Similar demethylation reactions have been achieved with related substrates, including ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate and 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)-N,N-diethylprop-2-enamide .
Molecular Structure Analysis
The molecular structure of N-(4-methoxy-2-nitrophenyl)prop-2-enamide reveals a prop-2-enamide backbone with a substituted phenyl ring. The methoxy and nitro groups play crucial roles in its biological activity. Further studies have elucidated the isomeric forms, including the Z-isomer, a significant human metabolite of the E-isomer .
Aplicaciones Científicas De Investigación
Application Summary
“N-(4-methoxy-2-nitrophenyl)prop-2-enamide” is being studied in the field of environmental toxicology . The compound is synthesized and its reactions with cellular oxidants such as hypochlorite (OCl)/hypochlorous acid (HOCl) and peroxynitrite (ONOO)/peroxynitrous acid (ONOOH) are being investigated .
Methods of Application
The compound is synthesized and then reacted with cellular oxidants under physiologically relevant conditions . The reactions are likely monitored using various analytical techniques to identify and quantify the reaction products .
Results or Outcomes
The study aims to understand the biotransformation of 4-alkoxy-acetanilides and their oxidation products formed in reactions with cellular oxidants . This could shed light on molecular targets and contribute to a better understanding of the toxicological implications of these compounds .
Crystallography
Application Summary
“N-(4-methoxy-2-nitrophenyl)prop-2-enamide” has been studied in the field of crystallography . The compound’s crystal structure has been analyzed, providing insights into its molecular geometry .
Methods of Application
The compound was synthesized and its crystal structure was analyzed using X-ray diffraction . The degree of planarity of the three substituents with the central phenyl ring was examined .
Results or Outcomes
The study revealed that the methoxy group is nearest to being coplanar with the central phenyl ring, while the nitro group and the acetamido group are less coplanar . The NH group forms an intramolecular N—H O hydrogen bond to a nitro-group O atom .
Drug Synthesis
Application Summary
“N-(4-methoxy-2-nitrophenyl)prop-2-enamide” could potentially be used in the synthesis of drugs . For instance, it could be a precursor in the synthesis of the catechol-O-methyltransferase (COMT) inhibitor, entacapone .
Methods of Application
The compound could be demethylated under nucleophilic attack to synthesize entacapone . This process would likely involve a series of chemical reactions under controlled conditions .
Results or Outcomes
The study demonstrated a new synthesis of entacapone under mild conditions . This could potentially lead to more efficient and cost-effective methods of producing this drug .
Chemical Analysis
Application Summary
“N-(4-methoxy-2-nitrophenyl)prop-2-enamide” can be used in chemical analysis . Its molecular structure and properties can be analyzed to understand its behavior and interactions with other compounds .
Methods of Application
The compound’s molecular structure can be analyzed using various techniques, such as mass spectrometry . This can provide insights into its molecular weight, formula, and other properties .
Results or Outcomes
The analysis can provide valuable information about the compound’s properties, which can be useful in various fields, such as drug synthesis, environmental toxicology, and others .
Biological Research
Application Summary
“N-(4-methoxy-2-nitrophenyl)prop-2-enamide” could potentially be used in biological research . Indole derivatives, which this compound could potentially be converted into, have been shown to possess various biological activities .
Methods of Application
The compound could be converted into indole derivatives and tested for various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Results or Outcomes
The results could potentially lead to the discovery of new drugs or treatments for various diseases .
Propiedades
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-3-10(13)11-8-5-4-7(16-2)6-9(8)12(14)15/h3-6H,1H2,2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVUTSFFBDUAPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C=C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-2-nitrophenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



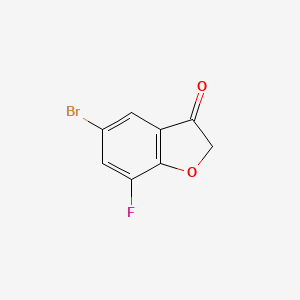
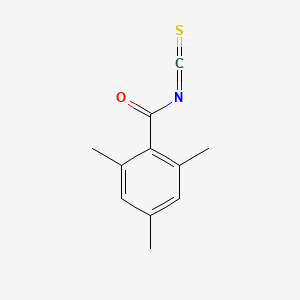
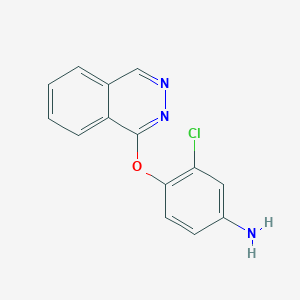
![4-amino-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B1371068.png)
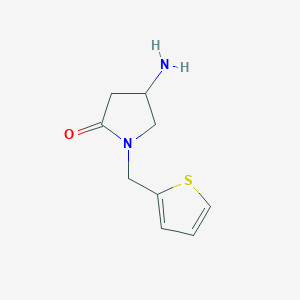
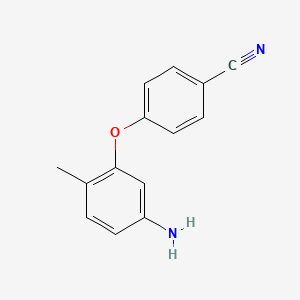
![1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B1371075.png)
![[6-(4-Benzyl-1-piperazinyl)-3-pyridinyl]-methanamine](/img/structure/B1371077.png)
